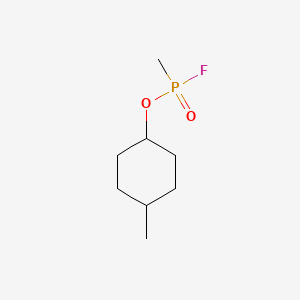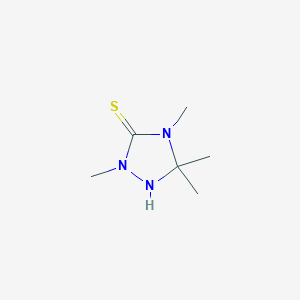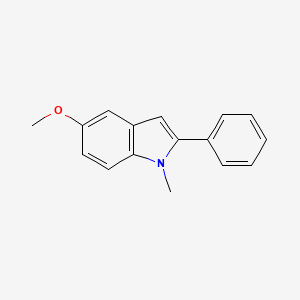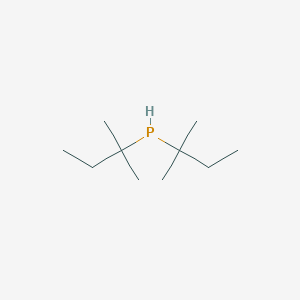
Bis(2-methylbutan-2-yl)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-methylbutan-2-yl)phosphane is a tertiary phosphine compound characterized by the presence of two 2-methylbutan-2-yl groups attached to a phosphorus atom. This compound is part of the broader class of organophosphorus compounds, which are widely studied for their diverse applications in chemistry and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-methylbutan-2-yl)phosphane typically involves the reaction of chlorophosphines with Grignard reagents. For example, the reaction of chlorophosphine with 2-methylbutylmagnesium bromide under anhydrous conditions can yield this compound . The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates.
Industrial Production Methods
On an industrial scale, the production of tertiary phosphines like this compound involves similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-methylbutan-2-yl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphorus atom acts as a nucleophile.
Coordination: The compound can form coordination complexes with transition metals, which are useful in catalysis.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or oxygen can be used for oxidation reactions.
Nucleophiles: Organolithium or Grignard reagents are common nucleophiles for substitution reactions.
Transition Metals: Palladium, platinum, and nickel are often used in coordination reactions.
Major Products Formed
Phosphine Oxides: Formed through oxidation.
Substituted Phosphines: Resulting from nucleophilic substitution.
Metal Complexes: Formed through coordination with transition metals.
Wissenschaftliche Forschungsanwendungen
Bis(2-methylbutan-2-yl)phosphane has several applications in scientific research:
Catalysis: It is used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Organic Synthesis: The compound is employed in the synthesis of complex organic molecules, particularly in the formation of carbon-phosphorus bonds.
Material Science: It is used in the development of new materials with unique properties, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism by which bis(2-methylbutan-2-yl)phosphane exerts its effects is primarily through its ability to donate electron density to metal centers in coordination complexes. This electron donation stabilizes the metal center and facilitates various catalytic processes. The phosphorus atom in the compound acts as a nucleophile, participating in reactions that form new bonds with electrophilic species .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: Another widely used tertiary phosphine with three phenyl groups attached to the phosphorus atom.
Tris(2-methylbutyl)phosphine: Similar in structure but with three 2-methylbutyl groups instead of two.
Di-tert-butylphosphine: Contains two tert-butyl groups attached to the phosphorus atom.
Uniqueness
Bis(2-methylbutan-2-yl)phosphane is unique due to its specific steric and electronic properties, which make it particularly effective in certain catalytic applications. The presence of the 2-methylbutan-2-yl groups provides a balance between steric hindrance and electron donation, optimizing its performance as a ligand in transition metal complexes .
Eigenschaften
CAS-Nummer |
117790-01-9 |
|---|---|
Molekularformel |
C10H23P |
Molekulargewicht |
174.26 g/mol |
IUPAC-Name |
bis(2-methylbutan-2-yl)phosphane |
InChI |
InChI=1S/C10H23P/c1-7-9(3,4)11-10(5,6)8-2/h11H,7-8H2,1-6H3 |
InChI-Schlüssel |
RSTLULSDHPYQIS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)PC(C)(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6-Dichloro-N-[(2-chlorophenyl)carbamoyl]benzamide](/img/structure/B14302400.png)
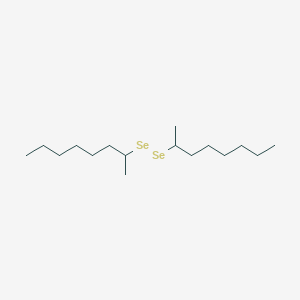
![1,1'-[2,2-Bis(4-tert-butylphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14302417.png)
![Benzamide, N-[1-azido-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B14302425.png)

![3-[(4-Amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1,3-diphenylprop-2-en-1-one](/img/structure/B14302443.png)


